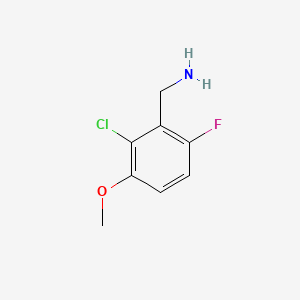

2-Chloro-6-fluoro-3-methoxybenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methoxybenzylamine typically involves the reaction of 2-Chloro-6-fluoro-3-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-fluoro-3-methoxybenzylamine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 2-Chloro-6-fluoro-3-methoxybenzaldehyde or 2-Chloro-6-fluoro-3-methoxybenzoic acid.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of 2-Chloro-6-fluoro-3-methoxybenzylamine. It has shown selective activity against certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate promising efficacy, with some derivatives exhibiting MIC values as low as ≤0.25 µg/mL against specific pathogens .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of this compound and its analogs. Modifications to the benzylamine structure can significantly influence biological activity. For instance, the presence of different substituents at various positions on the aromatic ring alters the compound's interaction with biological targets, enhancing its antimicrobial potency or selectivity .

Central Nervous System Disorders

There is growing interest in the potential of this compound as a therapeutic agent for central nervous system disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treating conditions such as anxiety and depression. The compound's interactions with orexin receptors have been particularly noted, suggesting a role in sleep regulation and appetite control .

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against MRSA strains. The results demonstrated that specific derivatives of this compound could inhibit bacterial growth effectively. The study highlighted the importance of substituent positioning on the benzene ring in enhancing activity against resistant strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | ≤0.25 | Effective against MRSA |

| Analog A | 0.5 | Moderate activity |

| Analog B | >200 | No activity |

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of this compound in animal models of anxiety. The findings indicated that this compound could reduce anxiety-like behaviors, potentially through its action on orexin receptors. This suggests that it may have therapeutic applications in treating anxiety disorders .

Mécanisme D'action

The mechanism of action of 2-Chloro-6-fluoro-3-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-6-fluoro-3-methoxyphenol

- 2-Chloro-6-fluoro-3-methoxyphenylboronic acid

Uniqueness

2-Chloro-6-fluoro-3-methoxybenzylamine is unique due to its specific substitution pattern on the benzylamine scaffold, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where precise molecular interactions are studied .

Activité Biologique

2-Chloro-6-fluoro-3-methoxybenzylamine is a synthetic organic compound with notable potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClFNO, with a molecular weight of 189.61 g/mol. The compound features a benzylamine structure with chlorine, fluorine, and methoxy substituents, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity, potentially modulating the activity of target proteins involved in critical biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibitors of PDEs are valuable in treating various conditions, including erectile dysfunction and pulmonary hypertension .

- Receptor Binding : It has been shown to interact with adenosine receptors, specifically as an agonist for the A3 adenosine receptor (A3AR). This interaction is linked to cardioprotective effects in various in vitro and in vivo models .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound exhibit growth inhibition against cancer cell lines. For instance, analogs have demonstrated significant activity against specific tumor types in the NCI-60 cell line panel, indicating potential as anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on PDE Inhibition : A study evaluating the compound's effects on PDE5 showed promising results, with IC50 values indicating effective inhibition at low micromolar concentrations. This suggests potential therapeutic applications in conditions like erectile dysfunction .

- Adenosine Receptor Agonism : Research highlighted that this compound acts as a selective A3AR agonist, exhibiting subnanomolar affinity. This property is significant for developing drugs aimed at cardiovascular protection .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-fluoro-3-methoxyphenol | Hydroxy group instead of amine | Antioxidant properties |

| 2-Chloro-6-fluoro-3-methoxyphenylboronic acid | Boronic acid functionality | Potential anti-cancer activity |

The substitution pattern on the benzylamine scaffold significantly influences the biological properties and activities of these compounds.

Propriétés

IUPAC Name |

(2-chloro-6-fluoro-3-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3H,4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAJULXALLCUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.